![molecular formula C20H13FN2O B14326809 2-([1,1'-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole CAS No. 100945-61-7](/img/structure/B14326809.png)
2-([1,1'-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a biphenyl group and a fluorophenyl group, making it a molecule of interest in various fields of research due to its unique structural and chemical properties.
Métodos De Preparación
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-biphenylcarboxylic acid hydrazide with 3-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-([1,1’-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparación Con Compuestos Similares
2-([1,1’-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-Phenyl-5-(3-fluorophenyl)-1,3,4-oxadiazole: Lacks the biphenyl group, which may affect its chemical and biological properties.
2-([1,1’-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole: Lacks the fluorine atom, which may influence its reactivity and interactions.
2-([1,1’-Biphenyl]-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: The position of the fluorine atom is different, which can affect its electronic properties and reactivity.
The uniqueness of 2-([1,1’-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
100945-61-7 |
|---|---|
Fórmula molecular |
C20H13FN2O |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H13FN2O/c21-18-8-4-7-17(13-18)20-23-22-19(24-20)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H |
Clave InChI |
PISZQLMCSCMOST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide](/img/structure/B14326738.png)
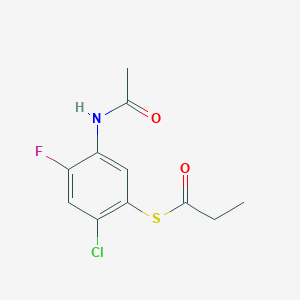


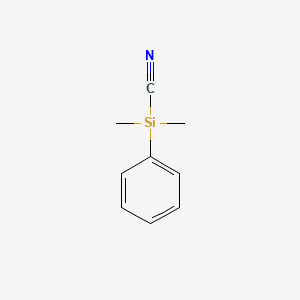
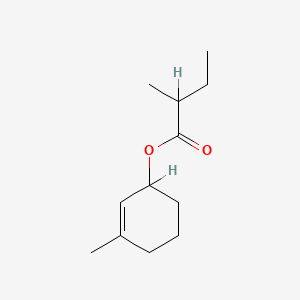




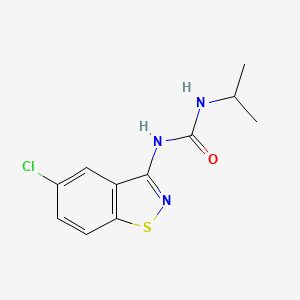
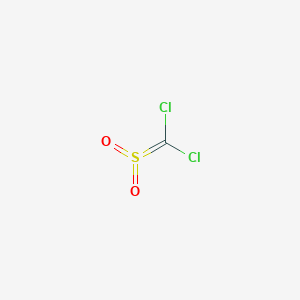
![1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-](/img/structure/B14326804.png)
